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molecular formula C10H12O B1353805 4-methyl-2,3-dihydro-1H-inden-1-ol CAS No. 67864-03-3

4-methyl-2,3-dihydro-1H-inden-1-ol

Cat. No. B1353805
M. Wt: 148.2 g/mol
InChI Key: JTUTZTVFJIHGGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06984703B1

Procedure details

NaBH4 is added, in portions, at 0° C., to the solution of 4-methyl-1-indanone in THF/CH3OH. After 3 hours the mixture is poured into water and extracted with ether. After washing the organic extracts to neutrality and anhydrifying on Na2SO4, the solvent is evaporated under vacuum. 22.0 g of 4-methyl-1-indanol are obtained (yield=99%).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
THF CH3OH
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
99%

Identifiers

REACTION_CXSMILES
[BH4-].[Na+].[CH3:3][C:4]1[CH:12]=[CH:11][CH:10]=[C:9]2[C:5]=1[CH2:6][CH2:7][C:8]2=[O:13].O>C1COCC1.CO>[CH3:3][C:4]1[CH:12]=[CH:11][CH:10]=[C:9]2[C:5]=1[CH2:6][CH2:7][CH:8]2[OH:13] |f:0.1,4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=C2CCC(C2=CC=C1)=O
Name
THF CH3OH
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1.CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ether
WASH
Type
WASH
Details
After washing the organic extracts to neutrality
CUSTOM
Type
CUSTOM
Details
the solvent is evaporated under vacuum

Outcomes

Product
Name
Type
product
Smiles
CC1=C2CCC(C2=CC=C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 22 g
YIELD: PERCENTYIELD 99%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06984703B1

Procedure details

NaBH4 is added, in portions, at 0° C., to the solution of 4-methyl-1-indanone in THF/CH3OH. After 3 hours the mixture is poured into water and extracted with ether. After washing the organic extracts to neutrality and anhydrifying on Na2SO4, the solvent is evaporated under vacuum. 22.0 g of 4-methyl-1-indanol are obtained (yield=99%).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
THF CH3OH
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
99%

Identifiers

REACTION_CXSMILES
[BH4-].[Na+].[CH3:3][C:4]1[CH:12]=[CH:11][CH:10]=[C:9]2[C:5]=1[CH2:6][CH2:7][C:8]2=[O:13].O>C1COCC1.CO>[CH3:3][C:4]1[CH:12]=[CH:11][CH:10]=[C:9]2[C:5]=1[CH2:6][CH2:7][CH:8]2[OH:13] |f:0.1,4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=C2CCC(C2=CC=C1)=O
Name
THF CH3OH
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1.CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ether
WASH
Type
WASH
Details
After washing the organic extracts to neutrality
CUSTOM
Type
CUSTOM
Details
the solvent is evaporated under vacuum

Outcomes

Product
Name
Type
product
Smiles
CC1=C2CCC(C2=CC=C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 22 g
YIELD: PERCENTYIELD 99%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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